molecular formula C7H6INO2 B1265520 4-Amino-3-iodobenzoic acid CAS No. 2122-63-6

4-Amino-3-iodobenzoic acid

Cat. No. B1265520
CAS RN: 2122-63-6
M. Wt: 263.03 g/mol
InChI Key: FPLDDZRJTOXFCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-amino-3-iodobenzoic acid derivatives often involves strategic functionalization of the benzoic acid scaffold. For instance, methodologies may involve the halogenation of pre-functionalized benzoic acids or direct introduction of the amino group into a suitably positioned iodobenzoic acid precursor. While specific synthetic routes to 4-amino-3-iodobenzoic acid itself are not detailed in the literature provided, the synthesis of closely related compounds typically utilizes strategies like nucleophilic substitution reactions for the introduction of iodine or the amino group at specific positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of 4-amino-3-iodobenzoic acid and its derivatives has been elucidated through techniques such as X-ray diffraction, showcasing its ability to form hydrogen bonds and participate in supramolecular assembly. The presence of both amino and carboxylic acid functional groups enables the formation of strong intermolecular N—H⋯O and O—H⋯N hydrogen bonds, contributing to the stability of its crystalline structures (Lynch et al., 1994).

Scientific Research Applications

Thermodynamic Studies

4-Amino-3-iodobenzoic acid, along with its isomers, has been the subject of thermodynamic studies. These studies focus on the sublimation enthalpies and vapor pressures of these compounds, providing valuable data for understanding their physical properties and behavior under various conditions (Tan & Sabbah, 1994).

Synthesis of Carbazole Alkaloids

4-Amino-3-iodobenzoic acid plays a critical role in the synthesis of carbazole alkaloids, such as clausine C, clausine H, clausine L, and others. This involves copper-promoted N-arylation and palladium-catalyzed intramolecular C–H arylation, demonstrating its utility in organic synthesis and pharmaceutical applications (Rasheed et al., 2014).

Solid State Structure Analysis

The solid-state structure of 4-iodobenzoic acid, a closely related compound, has been confirmed using techniques like X-ray diffraction and solid-state NMR. Understanding these structures is crucial for applications in materials science and crystallography (Nygren et al., 2005).

Electrochemical Applications

4-Aminobenzoic acid derivatives are used in the development of electrochemical sensors, such as immunosensors for detecting aflatoxin B1. This highlights its application in food safety and analytical chemistry (Shi et al., 2020).

Iodine Accumulation in Plants

The application of iodobenzoates, including 4-iodobenzoic acid, affects the growth and antioxidative potential of tomato seedlings. This research is significant for understanding iodine metabolism in plants and its implications for agricultural practices (Halka et al., 2020).

Vibrational Spectroscopy in Biologically Relevant Molecules

4-Aminobenzoic acid is also a subject of study in vibrational spectroscopy, particularly in its biologically relevant forms. Understanding the vibrational properties of such molecules is important for applications in biochemistry and molecular biology (Khuu et al., 2020).

Biodegradation Studies

Investigations into the biodegradation of iodobenzoic acids, including 4-iodobenzoic acid, provide insights into environmental impacts and degradation pathways of these compounds, crucial for environmental sciences and waste management (Santos et al., 1999).

Safety And Hazards

4-Amino-3-iodobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

4-amino-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLDDZRJTOXFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175450
Record name Benzoic acid, 4-amino-3-iodo-
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Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-iodobenzoic acid

CAS RN

2122-63-6
Record name 4-Amino-3-iodobenzoic acid
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Record name Benzoic acid, 4-amino-3-iodo-
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Record name 4-Amino-3-iodobenzoic acid
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Record name Benzoic acid, 4-amino-3-iodo-
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Synthesis routes and methods

Procedure details

A solution of 3.00 g (10.8 mmol) of methyl 4-amino-3-iodobenzoate and 1.30 g (54.1 mmol) of lithium hydroxide in 150 ml of a dioxane/water mixture (1:1) was stirred at room temperature for 6 h. The dioxane was distilled off in vacuo, and the remaining aqueous phase was adjusted to pH 5 with 1 M hydrochloric acid. The precipitate was filtered off with suction and washed with water. 2.80 g (98%) of the title compound were obtained as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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